molecular formula C28H23BrN4O3 B11461396 17-(2-bromophenyl)-9-(4-methoxyphenyl)-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione

17-(2-bromophenyl)-9-(4-methoxyphenyl)-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione

Cat. No.: B11461396
M. Wt: 543.4 g/mol
InChI Key: JCLJHNOYHZDZCG-UHFFFAOYSA-N
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Description

17-(2-bromophenyl)-9-(4-methoxyphenyl)-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[87002,7011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione is a complex organic compound with a unique structure that includes multiple aromatic rings, bromine, methoxy, and tetrazatetracyclo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(2-bromophenyl)-9-(4-methoxyphenyl)-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione typically involves multi-step organic reactions. The process begins with the preparation of the core tetrazatetracyclo structure, followed by the introduction of the bromophenyl and methoxyphenyl groups through electrophilic aromatic substitution reactions. The final steps involve methylation and cyclization reactions under controlled conditions to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency. Purification steps such as recrystallization, chromatography, and distillation would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.

Medicine

In medicinal chemistry, the compound can be investigated for its potential therapeutic effects. Its structural features suggest it could be a candidate for drug development, particularly in areas such as oncology or neurology.

Industry

In the industrial sector, the compound’s properties can be harnessed for the development of new materials, such as polymers or coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 17-(2-bromophenyl)-9-(4-methoxyphenyl)-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 17-(2-chlorophenyl)-9-(4-methoxyphenyl)-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione
  • 17-(2-fluorophenyl)-9-(4-methoxyphenyl)-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione

Uniqueness

The presence of the bromine atom in 17-(2-bromophenyl)-9-(4-methoxyphenyl)-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[87002,7011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione imparts unique reactivity compared to its chloro and fluoro analogs

Properties

Molecular Formula

C28H23BrN4O3

Molecular Weight

543.4 g/mol

IUPAC Name

17-(2-bromophenyl)-9-(4-methoxyphenyl)-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione

InChI

InChI=1S/C28H23BrN4O3/c1-31-25-22(27(34)32(2)28(31)35)24(18-8-4-5-9-19(18)29)33-21-11-7-6-10-20(21)30-23(26(25)33)16-12-14-17(36-3)15-13-16/h4-15,23,30H,1-3H3

InChI Key

JCLJHNOYHZDZCG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C3C(NC4=CC=CC=C4N3C(=C2C(=O)N(C1=O)C)C5=CC=CC=C5Br)C6=CC=C(C=C6)OC

Origin of Product

United States

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